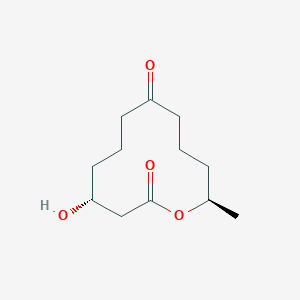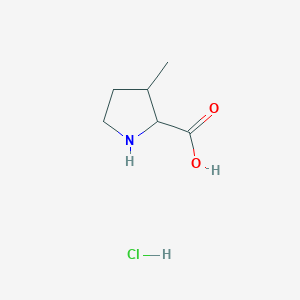
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol” includes a piperidine ring, an azido group, and a hydroxyl group. The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol” are not available, compounds with similar structures, such as piperidine derivatives, are often used as linkers in the development of protein degraders . The azido group in the molecule could potentially undergo click reactions, a type of chemical reaction known for its reliability, specificity, and biocompatibility.Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as building blocks for various drugs. The compound can undergo intra- and intermolecular reactions to form a variety of piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and also in alkaloids .
Pharmacological Applications
The azidoethyl piperidin-4-yl moiety of the compound can be utilized in the discovery and biological evaluation of potential drugs. It’s particularly relevant in the development of new pharmacological agents due to its structural significance in medicinal chemistry. The compound’s derivatives could be screened for a range of biological activities, contributing to the discovery of new therapeutic agents .
Glutaminase Inhibitors
Analogues of this compound represent novel glutaminase 1 inhibitors, which have shown promising antineoplastic efficacy. This underscores their potential utility in chemotherapy, especially for treating conditions like glioblastoma. The compound’s ability to inhibit glutaminase could be harnessed to develop new cancer treatments .
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The mode of action of 2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol involves its role as a linker in PROTACs. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
properties
IUPAC Name |
2-[1-(2-azidoethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c10-12-11-4-7-13-5-1-9(2-6-13)3-8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIQHHZZSGHWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)




![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)



